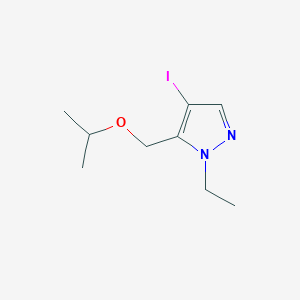![molecular formula C18H21BrN4O2S B2989295 5-((4-Bromophenyl)(2,6-dimethylmorpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 1005050-54-3](/img/structure/B2989295.png)
5-((4-Bromophenyl)(2,6-dimethylmorpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be quite complex. The thiazolo[3,2-b][1,2,4]triazol ring system is a heterocyclic compound containing nitrogen, sulfur, and carbon atoms. The bromophenyl group is a benzene ring with a bromine atom attached, and the dimethylmorpholino group is a six-membered ring containing a nitrogen atom and two methyl groups .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The bromophenyl group could undergo reactions typical of aromatic halides, such as nucleophilic aromatic substitution or coupling reactions. The thiazolo[3,2-b][1,2,4]triazol ring might participate in reactions with electrophiles or nucleophiles, depending on the specific substitution pattern .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the bromine atom could increase the compound’s density and boiling point compared to similar compounds without a halogen. The presence of the nitrogen-containing rings could also affect the compound’s solubility and reactivity .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Triazoles and their derivatives are known for their antimicrobial properties . The presence of the triazole moiety in compounds is associated with significant antibacterial and antifungal activities. This particular compound, with its unique structural features, could be explored for its efficacy against a range of microbial pathogens .
Anticancer Research
The structural complexity of this compound, particularly the presence of a bromophenyl group, may indicate potential anticancer properties . Research could focus on its ability to inhibit cancer cell growth or to act as a carrier for more targeted drug delivery systems .
Antioxidant Properties
Compounds with a triazole ring have been studied for their antioxidant capabilities . This compound could be investigated for its ability to neutralize free radicals and reactive oxygen species (ROS), which are linked to various diseases and cellular damage .
Neuroprotective Effects
The morpholino group within the compound’s structure suggests possible neuroprotective effects . It could be valuable in research aimed at protecting neuronal cells from damage or degeneration, which is crucial in diseases like Alzheimer’s and Parkinson’s .
Enzyme Inhibition
This compound could serve as an enzyme inhibitor , particularly in studies related to acetylcholinesterase (AchE). AchE inhibitors are important in the treatment of conditions like myasthenia gravis and could be beneficial in understanding and treating other neurological disorders .
Chemical Synthesis and Drug Design
Due to its complex structure, this compound could be used in chemical synthesis as an intermediate or a building block for creating new compounds. It could also play a role in the design of new drugs, offering a scaffold for the development of novel therapeutic agents .
Direcciones Futuras
Propiedades
IUPAC Name |
5-[(4-bromophenyl)-(2,6-dimethylmorpholin-4-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN4O2S/c1-10-8-22(9-11(2)25-10)15(13-4-6-14(19)7-5-13)16-17(24)23-18(26-16)20-12(3)21-23/h4-7,10-11,15,24H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVFGQXDEVQCEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(C2=CC=C(C=C2)Br)C3=C(N4C(=NC(=N4)C)S3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((4-Bromophenyl)(2,6-dimethylmorpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(6-Chloropyridin-3-yl)methyl]cyclobutane-1-carboxylic acid](/img/structure/B2989212.png)

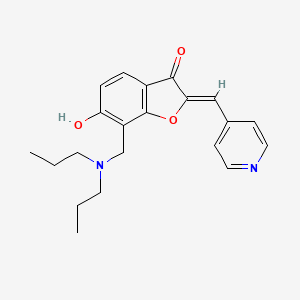
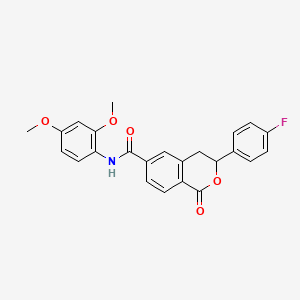
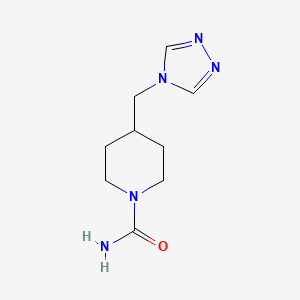
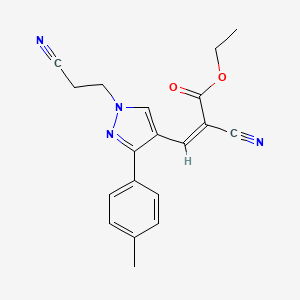
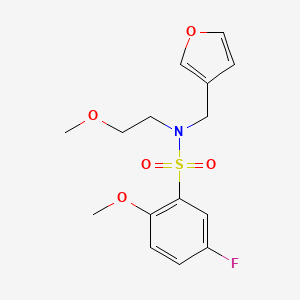
![Methyl 6-fluoro-4-{[(3-fluoro-4-methylphenyl)carbamoyl]methoxy}quinoline-2-carboxylate](/img/structure/B2989222.png)
![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2989223.png)

![4-[Methyl-(6-methylpyrimidin-4-yl)amino]-N-(2-methylphenyl)piperidine-1-carboxamide](/img/structure/B2989228.png)

